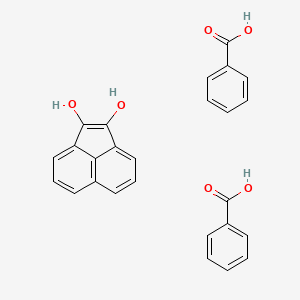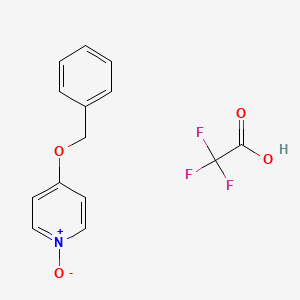![molecular formula C24H35BrO2 B14357677 5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL CAS No. 94427-65-3](/img/structure/B14357677.png)
5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL is a chemical compound that belongs to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a bromotetradecyl group attached to the naphthalene ring through an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL typically involves the reaction of naphthalen-1-ol with 14-bromotetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The bromotetradecyl group can be reduced to form the corresponding alkyl derivative.
Substitution: The bromine atom in the bromotetradecyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of alkyl naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL involves its interaction with specific molecular targets and pathways. The bromotetradecyl group can interact with lipid membranes, potentially disrupting their integrity and leading to cell death. Additionally, the naphthalene moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL is unique due to the presence of the long bromotetradecyl chain, which imparts distinct physicochemical properties and biological activities compared to other naphthalene derivatives. This structural feature enhances its potential for applications in various fields, including medicinal chemistry and materials science .
Propriétés
Numéro CAS |
94427-65-3 |
|---|---|
Formule moléculaire |
C24H35BrO2 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
5-(14-bromotetradecoxy)naphthalen-1-ol |
InChI |
InChI=1S/C24H35BrO2/c25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-27-24-18-14-15-21-22(24)16-13-17-23(21)26/h13-18,26H,1-12,19-20H2 |
Clé InChI |
LHODLLWCZHHORW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2OCCCCCCCCCCCCCCBr)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


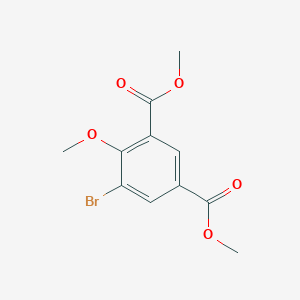
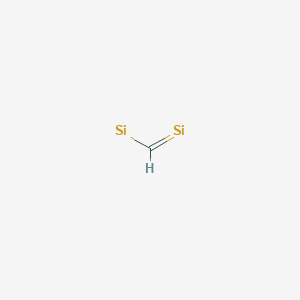
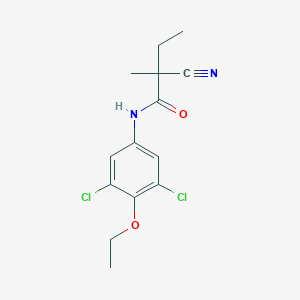
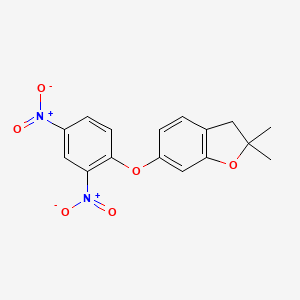
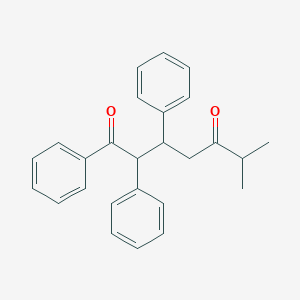
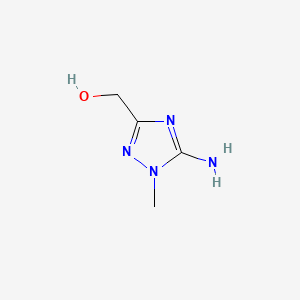
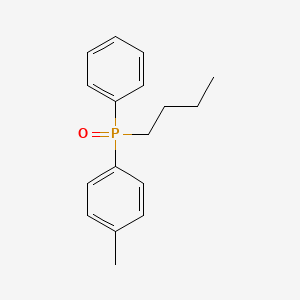
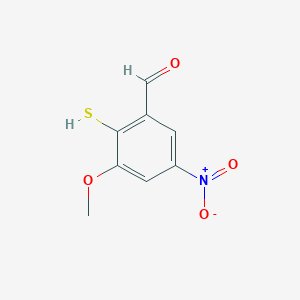

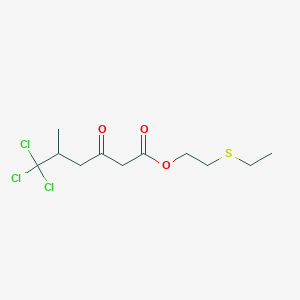
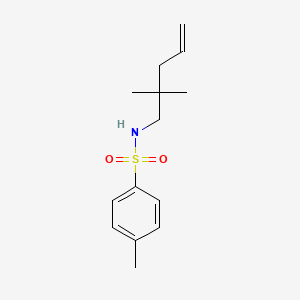
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
